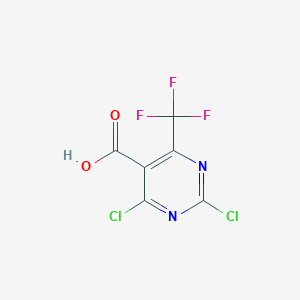
2,4-dichloro-6-(trifluoromethyl)pyrimidine-5-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-6-(trifluoromethyl)pyrimidine-5-carboxylic acid is a chemical compound known for its unique structural properties and significant applications in various scientific fields. This compound is characterized by the presence of chlorine and trifluoromethyl groups attached to a pyrimidine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 2,4-dichloropyrimidine with trifluoromethylating agents under controlled conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves rigorous control of reaction parameters to ensure high yield and purity. Advanced techniques such as continuous flow reactors may be used to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Dichloro-6-(trifluoromethyl)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and alcohols are commonly used nucleophiles.
Solvents: DMF, dichloromethane, and acetonitrile are frequently used solvents.
Catalysts: Bases like potassium carbonate or sodium hydride are often employed to facilitate reactions.
Major Products: The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further utilized in pharmaceutical and agrochemical applications .
Aplicaciones Científicas De Investigación
2,4-Dichloro-6-(trifluoromethyl)pyrimidine-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the development of bioactive molecules for research purposes.
Medicine: It is a precursor in the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: The compound finds applications in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2,4-dichloro-6-(trifluoromethyl)pyrimidine-5-carboxylic acid is primarily related to its ability to interact with biological targets through its functional groups. The chlorine and trifluoromethyl groups enhance the compound’s reactivity and binding affinity to specific enzymes or receptors, thereby modulating their activity. This makes it a valuable tool in drug discovery and development .
Comparación Con Compuestos Similares
- 2,4-Dichloro-5-(trifluoromethyl)pyrimidine
- 4,6-Dichloro-2-(trifluoromethyl)pyrimidine
- 2-(Trifluoromethyl)pyrimidine-5-carboxylic acid
Comparison: Compared to these similar compounds, 2,4-dichloro-6-(trifluoromethyl)pyrimidine-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions .
Propiedades
Fórmula molecular |
C6HCl2F3N2O2 |
|---|---|
Peso molecular |
260.98 g/mol |
Nombre IUPAC |
2,4-dichloro-6-(trifluoromethyl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C6HCl2F3N2O2/c7-3-1(4(14)15)2(6(9,10)11)12-5(8)13-3/h(H,14,15) |
Clave InChI |
IVUMLUZREDGIHC-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(N=C(N=C1Cl)Cl)C(F)(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















